N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide hydrobromide
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Overview
Description
N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide hydrobromide is a chemical compound that belongs to the class of amides It is characterized by the presence of a 2,6-dimethylphenyl group attached to an ethylaminoacetamide moiety, with a hydrobromide salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide hydrobromide typically involves the reaction of 2,6-dimethylaniline with ethyl chloroacetate to form an intermediate, which is then reacted with ethylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction is monitored for temperature and pressure to optimize yield and purity. The final product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide hydrobromide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-(methylamino)acetamide
- N-(2,6-dimethylphenyl)-2-(propylamino)acetamide
- N-(2,6-dimethylphenyl)-2-(butylamino)acetamide
Uniqueness
N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide hydrobromide is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.BrH/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3;/h5-7,13H,4,8H2,1-3H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIACWQDLXTTSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC=C1C)C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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